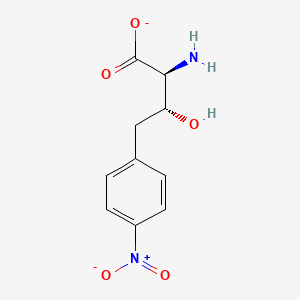

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate

Description

(2S,3R)-2-Amino-3-hydroxy-4-(4-nitrophenyl)butanoate is a β-hydroxy-α-amino acid derivative characterized by a 4-nitrophenyl substituent at the C4 position, a hydroxyl group at C3, and an amino group at C2 in the (2S,3R) stereochemical configuration. This compound serves as a critical intermediate in the biosynthesis of obafluorin, a β-lactone antibiotic produced by Pseudomonas fluorescens ATCC 39502 . Its structural uniqueness lies in the combination of aromatic nitro groups and polar functional groups, which influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C10H11N2O5- |

|---|---|

Molecular Weight |

239.20 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate |

InChI |

InChI=1S/C10H12N2O5/c11-9(10(14)15)8(13)5-6-1-3-7(4-2-6)12(16)17/h1-4,8-9,13H,5,11H2,(H,14,15)/p-1/t8-,9+/m1/s1 |

InChI Key |

HUGPLGZGZBFEOQ-BDAKNGLRSA-M |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H]([C@@H](C(=O)[O-])N)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(C(=O)[O-])N)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Epoxide Amination with Isobutylamine

The epoxy precursor undergoes nucleophilic ring-opening with isobutylamine in toluene at reflux (79°C), using a 1:10–1:15 molar ratio of epoxide to amine. This step generates (2R,3S)-N-(3-benzyloxycarbonylamino-2-hydroxy-4-phenylbutyl)-N-isobutylamine with retention of stereochemistry. Toluene is preferred for its ability to dissolve both reactants and tolerate high temperatures without side reactions.

Sulfonylation with p-Nitrobenzenesulfonyl Chloride

The secondary amine intermediate is coupled with p-nitrobenzenesulfonyl chloride in dichloromethane or ethyl acetate, yielding (2R,3S)-N-(3-benzyloxycarbonylamino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide . The nitro group remains intact during this step, critical for subsequent reduction.

Catalytic Reduction and Deprotection

A pivotal optimization involves separating nitro group reduction from benzyloxycarbonyl (Cbz) deprotection to mitigate exothermic risks. Initial hydrogenation over Pd/C or Raney nickel reduces the nitro group to an amine under acidic conditions (e.g., HCl), followed by Cbz cleavage via catalytic hydrogenation. This stepwise approach prevents catalyst poisoning by sulfur byproducts and improves yield (reported >80% after crystallization).

Stereochemical Control and Crystallization Strategies

Enantiomeric Purity via Solvent and pH Optimization

The final compound’s (2S,3R) configuration is preserved through controlled crystallization. Patent WO2005063770A1 specifies dissolving the crude product in ethanol at 40–45°C, followed by seeding and gradual cooling to 0–5°C. Adjusting the pH to 4–6 with HCl ensures protonation of the amine, enhancing solubility differences between enantiomers. This method achieves >98% enantiomeric excess (ee).

Alternative Protecting Groups: tert-Butoxycarbonyl (Boc)

Patent EP0225311A2 explores Boc-protected analogs, such as (3S,4S)-3-hydroxy-N-Boc-4-amino-4-phenylbutanoate , synthesized via magnesium enolate alkylation . While this route offers milder deprotection conditions (e.g., trifluoroacetic acid), the Boc group’s bulkiness may hinder sulfonylation efficiency compared to Cbz.

Comparative Analysis of Synthetic Routes

The Cbz route’s superiority lies in its scalability and reduced reliance on chromatography, whereas the Boc method offers orthogonal protection for complex syntheses.

Mechanistic Insights and Side Reactions

Epoxide Ring-Opening Stereochemistry

The (2S,3S) epoxide’s configuration dictates the (2R,3S) amine product through trans-diaxial ring-opening , where isobutylamine attacks the less hindered carbon. This stereoselectivity is crucial for downstream sulfonylation.

Nitro Group Reduction Challenges

Simultaneous reduction of the nitro group and Cbz deprotection in prior methods caused violent exotherms (>50°C temperature spikes), leading to byproducts like N-alkylated amines . Introducing stepwise hydrogenation under acidic conditions (pH 2–3) quenches reactive intermediates, suppressing side reactions.

Industrial Process Optimization

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis of β-Lactone Antibiotics

One of the most notable applications of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is its role as a chiral building block in the synthesis of β-lactone antibiotics. These antibiotics are crucial in treating bacterial infections due to their unique mechanism of action that inhibits cell wall synthesis. The compound's chirality allows for the production of enantiomerically pure intermediates, which is essential for the efficacy and safety of pharmaceutical products .

Potential Antimicrobial Activity

Research indicates that derivatives of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for further development in antimicrobial therapies.

Cytotoxicity Studies

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may selectively induce cytotoxicity toward human cancer cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies that minimize side effects associated with conventional chemotherapy .

Enzyme Inhibition Research

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate shows promise as an enzyme inhibitor in metabolic pathways relevant to disease progression. For instance, similar compounds have demonstrated inhibition of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. This property opens avenues for research into treatments that could mitigate cognitive decline associated with such conditions.

Mechanism of Action

The mechanism of action of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate involves its interaction with specific enzymes, such as L-threonine transaldolase . This enzyme catalyzes the transfer of a hydroxyl group, facilitating the formation of the compound. The molecular targets and pathways involved include the biosynthetic pathways of β-lactone antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate, we analyze its structural and functional analogs (Table 1). Key differences in substituents, stereochemistry, and biological roles are highlighted.

Table 1: Comparative Analysis of (2S,3R)-2-Amino-3-Hydroxy-4-(4-Nitrophenyl)Butanoate and Related Metabolites

Functional Group and Reactivity Comparisons

- Nitroaromatic vs. Aliphatic Substituents: The 4-nitrophenyl group in (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate introduces strong electron-withdrawing effects, contrasting with the aliphatic tetradecanoyloxy group in (3R)-3-(tetradecanoyloxy)-4-(trimethylazaniumyl)butanoate. This difference impacts solubility (lower in nitroaromatic compounds) and reactivity in cyclization reactions, as seen in obafluorin biosynthesis .

- Amino and Hydroxyl Configuration: The (2S,3R) stereochemistry distinguishes this compound from simpler α-amino acids like (2S)-2-amino-4-acetamidobutanoic acid. The β-hydroxy group facilitates intramolecular cyclization, a critical step absent in acetamido derivatives .

Chemical Reactivity in Cycloadditions

The nitro group in such compounds stabilizes transition states via resonance, suggesting that (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate may exhibit similar reactivity in non-enzymatic contexts. However, its β-hydroxy-α-amino acid structure likely diverts reactivity toward cyclization rather than cycloaddition .

Biological Activity

The compound (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (CAS: 99268-38-9) is a β-hydroxy-α-amino acid that has garnered attention due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme interactions, and implications in therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O5

- Molecular Weight : 240.22 g/mol

- IUPAC Name : (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate

The compound features a hydroxyl group and a nitrophenyl moiety, which are significant for its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate exhibit antioxidant activity through mechanisms such as free radical scavenging. The presence of the phenolic group allows for effective hydrogen ion donation, stabilizing free radicals and reducing oxidative stress in biological systems .

Enzyme Interactions

Recent studies have identified that (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is involved in enzymatic pathways related to the synthesis of β-lactone antibiotics. Specifically, it is synthesized via an L-threonine transaldolase enzyme, highlighting its role in biosynthetic pathways that could lead to the development of novel therapeutic agents .

Therapeutic Implications

The compound has been investigated for its potential in treating various conditions due to its structural analogies with known pharmacologically active compounds. Its ability to inhibit certain enzymes suggests possible applications in managing obesity and metabolic disorders by affecting lipid metabolism .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant potential of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate using various assays including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in radical concentrations, demonstrating its efficacy as an antioxidant agent.

| Test Method | IC50 Value (µM) | Activity Level |

|---|---|---|

| DPPH | 28.08 | High |

| ABTS | 2402.95 | Very High |

Case Study 2: Enzymatic Pathway Exploration

In another investigation focused on the biosynthesis of β-lactone antibiotics, researchers cloned the gene responsible for the production of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate . The findings revealed that this compound plays a crucial role in the biosynthetic pathway, suggesting its importance not only as a product but also as an intermediate in antibiotic synthesis .

Q & A

Q. What are the common synthetic routes for (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step strategies, including protection of functional groups (e.g., amino and hydroxyl groups), coupling reactions, and deprotection. Key steps include using Fmoc (fluorenylmethyloxycarbonyl) or benzyl-based protecting groups to prevent undesired side reactions. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (−20°C to room temperature), and catalyst selection (e.g., DCC for coupling) are critical for yield optimization. Analytical techniques like HPLC and NMR are used to monitor intermediate purity .

Q. How is the stereochemical configuration of the compound verified experimentally?

Stereochemistry is confirmed using chiral HPLC, X-ray crystallography (for crystalline derivatives), and circular dichroism (CD) spectroscopy. For example, the (2S,3R) configuration can be validated by comparing NMR coupling constants (e.g., values) with known standards or computational models .

Q. What are the primary applications of this compound in biological research?

It serves as a precursor in peptide synthesis and as a chiral building block for studying enzyme-substrate interactions, particularly in nitrophenyl-labeled probes for hydrolytic enzyme assays (e.g., phosphatase activity). The 4-nitrophenyl group acts as a UV-active reporter .

Q. How is the compound stored to ensure stability?

Store at −20°C in anhydrous conditions under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group or oxidation of the nitro moiety. Stability tests using accelerated degradation studies (e.g., 40°C/75% RH for 1 month) coupled with HPLC analysis are recommended .

Advanced Research Questions

Q. How can computational methods predict the stereochemical outcome of reactions involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model transition states and energy barriers for stereoselective reactions. For instance, simulations of Diels-Alder adduct formation reveal how electron-withdrawing nitro groups influence regioselectivity and diastereomeric ratios .

Q. What strategies resolve contradictions in kinetic data from enzyme inhibition studies using this compound?

Discrepancies in values may arise from assay conditions (pH, temperature) or competing hydrolysis. Use stopped-flow kinetics and global fitting analysis to distinguish between competitive and non-competitive inhibition. Cross-validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How does the nitro group’s electronic nature affect the compound’s reactivity in photochemical studies?

The 4-nitrophenyl moiety is a strong electron-withdrawing group, reducing the electron density of adjacent carbons. Time-resolved spectroscopy (e.g., femtosecond transient absorption) can track excited-state dynamics, revealing charge-transfer interactions critical for photostability or photoreactivity .

Q. What advanced techniques characterize degradation products under stressed conditions?

High-resolution mass spectrometry (HRMS) and -labeled NMR identify nitro-reduction byproducts (e.g., amine derivatives). Forced degradation studies under acidic/alkaline conditions reveal hydrolytic pathways, while LC-MS/MS quantifies trace impurities .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.